molecular formula C10H16 B14411630 3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 82395-77-5

3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B14411630
CAS No.: 82395-77-5
M. Wt: 136.23 g/mol
InChI Key: UCHKLBIBXHPXJL-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound with the molecular formula C₉H₁₄. It is a derivative of cyclohexene, featuring a methyl group and a prop-1-en-2-yl group attached to the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene with propene in the presence of a strong acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

    Oxidation: The major products include alcohols and ketones.

    Reduction: The major products are saturated hydrocarbons.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexene: A structural isomer with a methyl group attached to the cyclohexene ring.

    4-Methylcyclohexene: Another isomer with the methyl group in a different position.

    Limonene: A related compound with a similar structure but different functional groups.

Uniqueness

3-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

82395-77-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-methyl-1-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7,9H,1,4-6H2,2-3H3

InChI Key

UCHKLBIBXHPXJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)C(=C)C

Origin of Product

United States

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